molecular formula C19H17NO3 B5975000 2-{[(4-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione

2-{[(4-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione

Cat. No. B5975000
M. Wt: 307.3 g/mol
InChI Key: CQZIYQPQIZEOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, commonly known as HPPH, is a synthetic compound that is widely used in scientific research. It belongs to the family of cyclohexanedione compounds and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of HPPH is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
HPPH has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the body. It has also been found to inhibit the growth and proliferation of cancer cells. Furthermore, it has been shown to have antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

HPPH has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in research. However, HPPH has certain limitations, such as its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of HPPH in scientific research. One potential application is in the development of new anti-inflammatory drugs. HPPH has also shown promise as a fluorescent probe for the detection of metal ions. Furthermore, further research is needed to fully understand the mechanism of action of HPPH and its potential applications in cancer therapy.
Conclusion:
In conclusion, HPPH is a synthetic compound that has shown promising results in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

HPPH can be synthesized by the condensation reaction of 4-hydroxybenzaldehyde and cyclohexane-1,3-dione in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high amount of pure HPPH.

Scientific Research Applications

HPPH has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-hydroxy-2-[(4-hydroxyphenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-16-8-6-15(7-9-16)20-12-17-18(22)10-14(11-19(17)23)13-4-2-1-3-5-13/h1-9,12,14,21-22H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZIYQPQIZEOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione

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